![molecular formula C12H10FNO3S B7628059 2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7628059.png)
2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid
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Overview
Description
2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, also known as FMTA, is a thiazole derivative that has gained significant interest in the scientific community due to its potential therapeutic applications. FMTA is a small molecule that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Mechanism of Action
The exact mechanism of action of 2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid is not fully understood. However, studies have suggested that it may exert its biological activities through the inhibition of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant activities, it has been shown to have antitumor effects. It has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid is its relatively simple synthesis method, which allows for large-scale production. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for 2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid research. One area of interest is its potential as a therapeutic agent for inflammatory diseases and oxidative stress-related diseases. Another area of interest is its antitumor activity, which could lead to the development of new cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid and its potential side effects.
Synthesis Methods
The synthesis of 2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid involves the reaction of 5-fluoro-2-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting thiazole derivative is then treated with chloroacetic acid to yield 2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid. The overall synthesis process is relatively simple and can be completed in a few steps with high yield.
Scientific Research Applications
2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in various fields. One of the most promising areas of research is its anti-inflammatory activity. 2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is 2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid's antioxidant activity. It has been shown to scavenge free radicals and protect cells from oxidative stress. This makes it a potential candidate for the treatment of diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[2-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S/c1-17-10-3-2-7(13)4-9(10)12-14-8(6-18-12)5-11(15)16/h2-4,6H,5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHZELUCFBHMDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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